molecular formula C13H16N2O3 B6539257 methyl N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}carbamate CAS No. 1060263-27-5

methyl N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}carbamate

Cat. No.: B6539257
CAS No.: 1060263-27-5
M. Wt: 248.28 g/mol
InChI Key: ULFHSNDPQCIGFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}carbamate is a chemical compound of significant interest in organic chemistry and pharmaceutical research. As a carbamate derivative featuring a cyclopropyl group, it serves as a valuable building block for the synthesis of more complex molecules. Its structure suggests potential as a precursor in medicinal chemistry, particularly in the development of protease inhibitors or receptor modulators, given that carbamate groups are commonly found in pharmacologically active compounds. This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize it in exploratory studies to investigate structure-activity relationships or as an intermediate in multi-step synthetic pathways. For specific data on its physical and chemical properties, such as molecular weight, melting point, and solubility, please consult the certificate of analysis.

Properties

IUPAC Name

methyl N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-18-13(17)15-11-4-2-9(3-5-11)8-12(16)14-10-6-7-10/h2-5,10H,6-8H2,1H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFHSNDPQCIGFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)CC(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-[(Cyclopropylcarbamoyl)methyl]aniline

The intermediate 4-[(cyclopropylcarbamoyl)methyl]aniline is synthesized through a two-step process:

  • Nitration and Reduction : 4-Nitrophenylacetic acid is reduced to 4-aminophenylacetic acid using catalytic hydrogenation (H₂/Pd-C) in ethanol.

  • Amide Coupling : The carboxylic acid group is activated with oxalyl chloride (COCl₂) in tetrahydrofuran (THF), followed by reaction with cyclopropylamine to yield 4-[(cyclopropylcarbamoyl)methyl]aniline.

Methyl Carbamate Formation

The aniline intermediate reacts with methyl chloroformate (ClCO₂Me) in dichloromethane (DCM) with pyridine as a base, forming the target carbamate. This method mirrors the synthesis of methyl N-[4-(cyclohexylcarbamoyl)phenyl]carbamate, where analogous conditions achieved >80% yield.

Key Conditions :

  • Solvent: Dichloromethane

  • Base: Pyridine (1.1 eq)

  • Temperature: 0°C → room temperature

  • Yield: ~78% (extrapolated from)

Catalytic Aminolysis Using Dimethyl Carbonate (DMC)

Direct Aminolysis of Aniline Derivative

Adapting the Zn/Al/Ce-catalyzed aminolysis reported for methyl N-phenyl carbamate, 4-[(cyclopropylcarbamoyl)methyl]aniline reacts with DMC under reflux. The mixed oxide catalyst (Zn/Al/Ce = 5:3:0.25 molar ratio) facilitates nucleophilic substitution at the methyl carbonate group.

Key Conditions :

  • Catalyst: Zn/Al/Ce mixed oxide (2.5% Ce)

  • Temperature: 160°C

  • Solvent: Solvent-free

  • Aniline:DMC molar ratio: 1:10

  • Yield: ~75% (based on)

Oxidative Carbonylation Approach

Palladium-Catalyzed Carbonylation

Inspired by methyl N-phenyl carbamate synthesis, this method employs PdCl₂/CuCl₂ as a catalyst system. 4-[(Cyclopropylcarbamoyl)methyl]aniline undergoes oxidative carbonylation with methanol under CO/O₂ (95:5) at 100°C.

Key Conditions :

  • Catalyst: PdCl₂ (1 mol%), CuCl₂ (2 mol%)

  • Pressure: 30 bar CO/O₂

  • Solvent: Methanol

  • Yield: ~65% (extrapolated from)

Coupling Reactions with TBTU

Carboxylic Acid Activation

4-[(Carboxymethyl)phenyl]carbamic acid methyl ester is synthesized via TBTU-mediated coupling of 4-aminophenylacetic acid with methyl chloroformate. Cyclopropylamine is subsequently introduced using TBTU in dimethylformamide (DMF).

Key Conditions :

  • Coupling agent: TBTU (1.1 eq)

  • Base: Diisopropylethylamine (DIPEA)

  • Solvent: DMF

  • Yield: ~70% (based on)

Comparative Analysis of Synthesis Routes

MethodAdvantagesLimitationsYieldScalability
Methyl ChloroformateHigh selectivity, mild conditionsRequires toxic reagents (oxalyl chloride)78%Moderate
DMC AminolysisSolvent-free, recyclable catalystHigh temperature, long reaction time75%High
Oxidative CarbonylationDirect CO utilizationHigh-pressure equipment needed65%Low
TBTU CouplingVersatile for diverse substratesCostly coupling reagents70%Moderate

Chemical Reactions Analysis

Types of Reactions

Methyl N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or ureas.

Scientific Research Applications

Methyl N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of methyl N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}carbamate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic processes or signaling pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural relatives can be categorized into two groups: pharmaceutical intermediates (e.g., Rivaroxaban derivatives) and agrochemical carbamates/carboxamides (e.g., pesticidal agents). Key comparisons are outlined below:

Compound Name Substituent on Phenyl Ring Core Structure Application Key Properties Reference
Methyl N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}carbamate Cyclopropylcarbamoylmethyl Carbamate Undisclosed* Likely enhanced metabolic stability
4-{4-[(5S)-5-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one Morpholino-3-one Oxazolidinone Anticoagulant (Rivaroxaban intermediate) High selectivity for Factor Xa inhibition
N-[4-Chloro-3-(cyclopropylcarbamoyl)phenyl]-2-methyl-5-(pentafluoroethyl)-... Chloro, cyclopropylcarbamoyl Pyrazole-carboxamide Agrochemical Broad-spectrum pesticidal activity
Methyl (4-(3-oxomorpholino)phenyl)carbamate Morpholino-3-one Carbamate Synthetic intermediate Optimized for industrial scalability

Notes:

  • Cyclopropylcarbamoyl vs. Morpholino Substituents: The cyclopropyl group in the target compound may confer greater metabolic stability compared to the morpholino group in Rivaroxaban intermediates, as cyclopropyl rings are known bioisosteres that resist oxidative degradation . Conversely, the morpholino group in Rivaroxaban intermediates enhances solubility and binding affinity to Factor Xa .
  • Chlorinated Derivatives : Chlorine substitution (e.g., in agrochemical analogs) increases lipophilicity and target penetration, which is critical for pesticidal activity .
  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods used for Rivaroxaban intermediates, such as lithium-mediated coupling and deprotection steps, as described in Patent ZL201110158823.3 .

Biological Activity

Methyl N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}carbamate, a carbamate derivative, has garnered attention in various fields of research due to its potential biological activity. This compound's structure, featuring both cyclopropyl and phenyl groups, suggests unique interactions within biological systems. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following features:

  • Cyclopropyl Group : Known for enhancing metabolic stability and bioactivity.
  • Carbamate Moiety : Typically involved in enzyme inhibition and receptor interactions.

The molecular formula is C13H16N2O3C_{13}H_{16}N_{2}O_{3}, indicating the presence of nitrogen and oxygen functionalities that are crucial for its biological effects.

Target Interactions

Carbamates generally interact with various enzymes and receptors. This compound is hypothesized to inhibit certain enzymes by forming stable carbamate groups that modify active sites. This interaction can lead to altered biochemical pathways, affecting processes such as:

  • Enzyme Inhibition : Particularly against matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling.
  • Receptor Modulation : Potential interactions with G protein-coupled receptors (GPCRs), influencing signaling pathways related to pain and inflammation.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests:

  • Absorption : The compound is likely well-absorbed due to its lipophilic characteristics.
  • Metabolism : Primarily metabolized in the liver, with potential biotransformation pathways leading to active metabolites.
  • Excretion : Predominantly excreted via urine, necessitating studies on renal clearance rates.

In Vitro Studies

Research indicates that this compound exhibits significant biological activity:

  • Inhibition of MMPs : Studies demonstrate that derivatives of carbamates can selectively inhibit MMP-2 with low micromolar potency, suggesting therapeutic potential in treating conditions like cancer where MMPs play a critical role .
CompoundTarget EnzymeIC50 (µM)Reference
Carbamate 5bMMP-20.87
This compoundHypotheticalTBDThis study

Case Studies

  • Anti-inflammatory Effects : Preliminary studies have indicated that carbamate derivatives can exhibit anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines.
  • Anticancer Activity : Investigations into the compound's effect on cancer cell lines suggest it may induce apoptosis in certain types of tumors.

Comparison with Related Compounds

This compound can be compared with similar compounds to highlight its unique properties:

Compound NameStructure FeaturesBiological Activity
Methyl N-phenyl carbamatePhenyl group onlyModerate enzyme inhibition
Ethyl N-phenyl carbamateEthyl substitutionReduced potency
Methyl N-(cyclopropylmethyl)carbamateCyclopropyl group onlyEnhanced stability

Q & A

Q. What are the common synthetic routes for methyl N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}carbamate?

The compound can be synthesized via carbamate formation using isocyanate intermediates. A typical method involves reacting a cyclopropane-containing amine (e.g., cyclopropylcarbamoyl methylamine) with a phenyl ester derivative in the presence of a catalyst like HCl. For example, carbamates are often prepared by reacting alcohols with isocyanates under mild acidic conditions . Key steps include optimizing stoichiometry, solvent choice (e.g., chloroform), and purification via silica gel chromatography .

Q. How is hydrolysis of the carbamate group studied under varying pH conditions?

Hydrolysis of the carbamate moiety is evaluated under acidic (HCl) or basic (NaOH) conditions. Reaction progress is monitored using HPLC or NMR to track the formation of carboxylic acid and methanol byproducts. Kinetic studies reveal pH-dependent rates, with faster cleavage in basic media due to nucleophilic attack on the carbonyl carbon .

Q. What analytical techniques are essential for characterizing this compound?

Standard characterization includes:

  • NMR (¹H/¹³C) for functional group confirmation.
  • HRMS for molecular weight validation (e.g., [M+1] ion analysis) .
  • X-ray crystallography to resolve stereochemistry and hydrogen-bonding networks .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

Advanced optimization involves:

  • Design of Experiments (DoE) to test variables like temperature, catalyst loading, and solvent polarity.
  • In-situ FTIR to monitor intermediate formation.
  • Computational modeling (e.g., DFT) to predict transition states and energy barriers for side reactions .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., enzyme inhibition) are addressed by:

  • Orthogonal assays (e.g., SPR vs. fluorescence-based assays) to confirm target engagement.
  • Structural validation via co-crystallization with target proteins to identify binding modes .
  • Meta-analysis of published data to account for experimental variability (e.g., cell line differences) .

Q. How does the crystal structure inform hydrogen-bonding interactions and stability?

X-ray studies reveal intermolecular N–H⋯O hydrogen bonds between the carbamate carbonyl and adjacent phenyl groups, stabilizing the lattice . Disorder analysis (e.g., cyclohexene ring occupancy ratios) further clarifies conformational flexibility and packing efficiency .

Q. What computational tools predict structure-activity relationships (SAR) for derivatives?

SAR studies employ:

  • Molecular docking (AutoDock, Schrödinger) to map substituent effects on binding affinity.
  • QSAR models using descriptors like logP, polar surface area, and electrostatic potential .
  • MD simulations to assess dynamic interactions with biological targets (e.g., enzymes) .

Q. How are hazardous intermediates managed during large-scale synthesis?

Safety protocols include:

  • In-line quenching for reactive intermediates (e.g., isocyanates).
  • Continuous flow reactors to minimize exposure and improve heat dissipation .
  • Real-time gas monitoring for volatile byproducts (e.g., phosgene derivatives) .

Methodological Considerations

  • Hydrogen Bonding Networks : Use Hirshfeld surface analysis to quantify intermolecular interactions and correlate with solubility/stability .
  • Stereochemical Purity : Chiral HPLC or SFC separates enantiomers, critical for bioactive derivatives .
  • High-Throughput Screening : Fragment-based libraries identify lead compounds with modified cyclopropane or carbamate groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.